REACTION_CXSMILES
|
[CH2:1]([Si:4]([CH3:7])([CH3:6])[CH3:5])[CH:2]=[CH2:3].[C:8]1([PH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH3:5][Si:4]([CH2:1][CH2:2][CH2:3][P:14]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)[Si](C)(C)C
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)PC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted for 158 hours in the manner
|
Duration
|
158 h
|
Type
|
DISTILLATION
|
Details
|
A subsequent fractional distillation
|
Type
|
CUSTOM
|
Details
|
yielded the desired pure adduct as a clear, colorless liquid
|
Type
|
DISTILLATION
|
Details
|
The distillation yield was 50%
|
Name
|
|
Type
|
|
Smiles
|
C[Si](C)(C)CCCP(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |